Talmapimod

Description

This compound is the first-generation oral p38 MAP kinase inhibitor developed by Scios. It has shown to be effective to cure inflammatory diseases such as Rheumatoid Arthritis.

This compound is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. This compound specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis. p38 MAPK is a serine/threonine protein kinase involved in a MAPK signaling cascade that controls cellular responses to various environmental stresses, cytokines, and endotoxins.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a small-molecule p38 mitogen-activated protein (MAP) kinase inhibitor for potential oral therapy for inflammatory disorders; in phase lib clinical trials for rheumatoid arthritis 4/2004

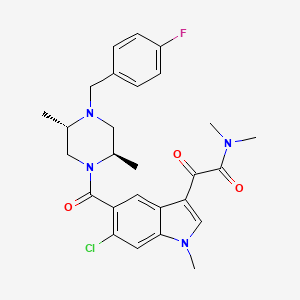

Structure

3D Structure

Properties

IUPAC Name |

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELOYOKMZBMRB-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953119 | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309913-83-5 | |

| Record name | Talmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talmapimod: An In-Depth Technical Guide on the Mechanism of Action of a Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod (formerly known as SCIO-469) is an orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary specificity for the α-isoform.[1][2] This technical guide delineates the mechanism of action of this compound, summarizing its effects on cellular signaling pathways and its preclinical and clinical development in inflammatory diseases and oncology. By competitively binding to the ATP-binding pocket of p38α MAPK, this compound effectively blocks its phosphorylation and subsequent activation.[2] This inhibition leads to a downstream cascade of anti-inflammatory and anti-neoplastic effects, including the reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the induction of apoptosis and inhibition of proliferation and angiogenesis in tumor cells.[1][3] This document provides a comprehensive overview of the available data, including in vitro potency, preclinical efficacy, and a summary of clinical trial findings, alongside detailed experimental methodologies and visual representations of its mechanism.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to external and internal stimuli, including stress, cytokines, and endotoxins.[1] Of the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and is a key regulator of the inflammatory response and cell survival pathways. Its activation triggers a signaling cascade that ultimately leads to the transcriptional and translational regulation of numerous downstream targets, including pro-inflammatory cytokines and transcription factors. Dysregulation of the p38 MAPK pathway is implicated in a variety of pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[4]

This compound was developed as a potent and selective inhibitor of p38α MAPK, with the therapeutic goal of modulating the inflammatory response and inhibiting cancer progression.[2][4] This guide provides a detailed examination of its mechanism of action, supported by available preclinical and clinical data.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its therapeutic effects through the specific inhibition of p38α MAPK.[2] The binding of this compound to the kinase prevents the phosphorylation of downstream targets, thereby attenuating the inflammatory and pro-survival signals mediated by this pathway.

Molecular Interaction with p38α MAPK

This compound acts as an ATP-competitive inhibitor, binding to the active site of p38α MAPK.[2] This binding event precludes the phosphorylation of p38 MAPK itself and its subsequent activation of downstream effector kinases and transcription factors. The high selectivity of this compound for the p38α isoform over other kinases, including other MAPKs, minimizes off-target effects.[2]

Downstream Signaling Consequences

The inhibition of p38α MAPK by this compound leads to several key downstream effects:

-

Reduced Pro-inflammatory Cytokine Production: A primary consequence of p38 MAPK inhibition is the significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][3] This is achieved through the inhibition of transcription and translation of these cytokine genes.

-

Induction of Apoptosis in Tumor Cells: In cancer models, this compound has been shown to induce apoptosis.[1] The p38 MAPK pathway can promote cell survival in certain contexts, and its inhibition can shift the balance towards programmed cell death.

-

Inhibition of Tumor Cell Proliferation and Angiogenesis: this compound has demonstrated the ability to inhibit the proliferation of tumor cells and the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[1]

Quantitative Data on In Vitro Activity

This compound has demonstrated potent and selective inhibition of p38α MAPK in various in vitro assays.

| Parameter | Value | Cell/Assay System | Reference |

| IC50 for p38α MAPK | 9 nM | ATP-competitive kinase assay | [2] |

| Selectivity over p38β | ~10-fold | Kinase assays | [2] |

| Selectivity over other kinases | >2000-fold | Panel of 20 other kinases | [2] |

| IC50 for TNF-α production | ~50-100 nM | LPS-stimulated human whole blood | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of p38 MAPK inhibitors like this compound.

p38α MAPK Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by p38α MAPK.

Materials:

-

Recombinant human p38α MAPK enzyme

-

Biotinylated peptide substrate (e.g., Biotin-MEF2C)

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

This compound or other test compounds

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the p38α MAPK enzyme, biotinylated peptide substrate, and kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Add streptavidin-coated SPA beads to the wells. The biotinylated substrate will bind to the beads, bringing any incorporated 33P in close proximity to the scintillant in the beads, generating a light signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

TNF-α Inhibition Assay in Human Whole Blood (ELISA)

This assay measures the ability of a compound to inhibit the production of TNF-α in a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

RPMI 1640 medium

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.

-

Add human whole blood to each well.

-

Stimulate the blood with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production. Include an unstimulated control.

-

Incubate the plate for a specified time (e.g., 6 hours) at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Summary of Clinical Development

This compound has been investigated in Phase I and II clinical trials for several indications, including rheumatoid arthritis, myelodysplastic syndromes (MDS), and multiple myeloma (MM).[4] Due to the limited availability of detailed public data from these trials, a comprehensive quantitative summary is challenging. The following is a descriptive overview of the publicly available information.

-

Myelodysplastic Syndromes (MDS): A Phase I/II randomized, dose-escalation study (NCT00113893) was conducted to evaluate the safety, tolerability, and efficacy of oral this compound in patients with MDS.[5][6] While the trial is listed as completed, detailed results have not been widely published. One report indicated the trial was terminated early due to a lack of efficacy.[7]

-

Rheumatoid Arthritis: this compound was also evaluated in clinical trials for rheumatoid arthritis.[4]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public literature.[9] Preclinical studies and early clinical development have indicated that this compound is orally bioavailable.[3] Further information regarding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life and clearance rates, would be required for a complete pharmacokinetic profile.

Conclusion

This compound is a potent and selective inhibitor of p38α MAPK with a well-defined mechanism of action. Its ability to suppress the production of pro-inflammatory cytokines and induce anti-proliferative and pro-apoptotic effects in cancer cells provided a strong rationale for its clinical development in inflammatory diseases and oncology. While the publicly available clinical data is limited, the preclinical evidence clearly demonstrates the potential of targeting the p38 MAPK pathway. Further research and the publication of detailed clinical trial results would be invaluable for a complete understanding of the therapeutic potential and limitations of this compound. This technical guide provides a comprehensive overview of the currently available information on the mechanism of action of this compound for the scientific and drug development community.

References

- 1. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. This compound | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. Randomized, dose-escalation study of the p38α MAPK inhibitor SCIO-469 in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. go.drugbank.com [go.drugbank.com]

Talmapimod and the p38 MAPK Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talmapimod (formerly known as SCIO-469) is a potent and selective, orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary affinity for the α-isoform. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the pathogenesis of numerous inflammatory diseases and certain cancers. This technical guide provides an in-depth overview of the this compound p38 MAPK inhibition pathway, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade integral to cellular signal transduction. It is activated by a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental stressors. The canonical activation pathway involves the phosphorylation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation.

Activated p38 MAPK translocates to the nucleus, where it phosphorylates and activates a multitude of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2). This leads to the transcriptional upregulation of genes involved in inflammation, cell cycle regulation, apoptosis, and angiogenesis.

This compound: Mechanism of Action and Preclinical Data

This compound is an ATP-competitive inhibitor of p38α MAPK, exhibiting high selectivity for this isoform. By binding to the ATP-binding pocket of p38α, this compound prevents the phosphorylation of its downstream substrates, thereby attenuating the inflammatory signaling cascade.

In Vitro Activity

This compound has demonstrated potent inhibition of p38α kinase activity and downstream cellular effects in various in vitro models.

| Parameter | Value | Cell Line/System | Reference |

| p38α IC50 | 9 nM | Enzyme Assay | [1] |

| Selectivity vs. p38β | ~10-fold | Enzyme Assay | [1] |

| Selectivity vs. other kinases | >2000-fold | Kinase Panel | [1] |

| Inhibition of p38 MAPK Phosphorylation | 100-200 nM | Multiple Myeloma (MM) cells | [1] |

| Inhibition of LPS-induced TNF-α production | IC50 = 300 nM | Human Whole Blood | [1] |

In Vivo Activity

In vivo studies in animal models have shown that this compound can effectively reduce tumor growth and inflammation.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Murine models of multiple myeloma | 10-90 mg/kg, p.o., twice daily for 14 days | Dose-dependent reduction in tumor growth. | [1] |

| 5T2MM and 5T33MM mouse models | 150 or 450 mg/kg in diet | Reduced tumor burden and prevented development of myeloma bone disease. | [1] |

Clinical Development of this compound

This compound (SCIO-469) has been evaluated in Phase 2 clinical trials for several indications, including rheumatoid arthritis, myelodysplastic syndromes, and multiple myeloma.

Rheumatoid Arthritis

A 24-week, randomized, double-blind, placebo-controlled study (NCT00089921) evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis.

| Treatment Arm | Number of Patients | ACR20 Response at Week 12 | Key Adverse Events | Reference |

| Placebo | 76 | Not significantly different from treatment arms | - | [2] |

| 30 mg IR TID | 75 | No significant difference vs. placebo | Common adverse events (79.7% across all groups) | [2] |

| 60 mg IR TID | 73 | No significant difference vs. placebo | Dose-limiting hepatotoxicity (elevated ALT) | [2] |

| 100 mg ER QD | 78 | No significant difference vs. placebo | - | [2] |

IR: Immediate Release, ER: Extended Release, TID: Three times a day, QD: Once a day, ALT: Alanine aminotransferase.

The study concluded that this compound, at the regimens tested, showed no greater efficacy compared to placebo in patients with RA. A transient reduction in C-reactive protein and erythrocyte sedimentation rate was observed early in treatment but was not sustained.[2]

Myelodysplastic Syndromes (MDS)

A Phase I/II, open-label, dose-escalation study (NCT00113893) assessed the safety, tolerability, and efficacy of this compound in patients with low and intermediate-1 risk MDS.[1]

| Treatment Arm | Number of Patients (Response-evaluable) | Hematologic Improvement (Major/Minor) | Grade 3/4 Adverse Events (in 10 patients) | Reference |

| 30 mg TID | 15 | Erythroid: 0/1, Platelet: 0/0, Neutrophil: 1/0 | Jaundice (1), Hyperamylasemia (1), Hyponatremia (1), Atrial Fibrillation (1), Hypotension (1), Cancer (2), Pneumonia (2), Neutropenia (3), Edema (1), Pyrexia (1), Abdominal pain (1) | [1] |

| 60 mg TID | 15 | Erythroid: 1/1, Platelet: 1/0, Neutrophil: 1/0 | [1] | |

| 90 mg TID | 15 | Erythroid: 0/0, Platelet: 0/0, Neutrophil: 1/0 | [1] |

The study concluded that this compound was generally well-tolerated and modestly active as a monotherapy in this patient population at the tested doses.[1]

Multiple Myeloma

Experimental Protocols

p38 MAPK Kinase Assay (Immunoprecipitation-based)

This protocol describes a common method to measure the kinase activity of p38 MAPK from cell lysates.

Methodology:

-

Cell Lysis: Culture cells to the desired confluency and treat with stimuli (e.g., LPS, sorbitol) to activate the p38 MAPK pathway. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with a primary antibody specific for p38 MAPK overnight at 4°C. Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase buffer to remove non-specifically bound proteins.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing ATP and a recombinant substrate for p38 MAPK (e.g., ATF2). Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction mixture by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).

Western Blot for Phospho-p38 MAPK

This protocol is used to determine the activation state of p38 MAPK by detecting its phosphorylation.

Methodology:

-

Sample Preparation: Prepare cell lysates as described in the kinase assay protocol. Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Total Protein Control: Strip the membrane and re-probe with an antibody against total p38 MAPK to ensure equal loading.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α MAPK. While it has shown clear biological activity in preclinical models and early clinical studies, demonstrating an effect on inflammatory markers, its clinical efficacy in larger trials for rheumatoid arthritis and myelodysplastic syndromes has been limited at the doses and schedules tested. The development of this compound highlights both the therapeutic potential and the challenges of targeting the p38 MAPK pathway. Future research in this area may focus on identifying patient populations that are more likely to respond to p38 MAPK inhibition, exploring combination therapies, and developing next-generation inhibitors with improved therapeutic windows. This technical guide provides a comprehensive resource for researchers and drug developers working on p38 MAPK inhibitors and related signaling pathways.

References

An In-Depth Technical Guide to the Downstream Signaling Effects of Talmapimod

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod (SCIO-469) is a potent and selective, orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), primarily targeting the α-isoform.[1][2] As a central node in cellular signaling, p38 MAPK is implicated in a multitude of physiological and pathological processes, including inflammation and oncology. Consequently, its inhibition by this compound leads to a cascade of downstream effects, modulating inflammatory responses and impacting tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of p38 MAPK.[3][4] This serine/threonine kinase is a key component of a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses, and endotoxins.[3] Upon activation, p38 MAPK phosphorylates a wide array of downstream substrates, including other kinases and transcription factors, thereby regulating the expression of numerous genes involved in inflammation and cellular proliferation.[2] this compound, by binding to the ATP-binding pocket of p38 MAPK, prevents its phosphorylation and subsequent activation, thus attenuating these downstream signaling events.[1]

Quantitative Analysis of Downstream Effects

The inhibitory action of this compound on p38 MAPK translates into quantifiable effects on various downstream signaling molecules and cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| p38α MAPK | Enzymatic Assay | 9 nM | [1] |

| p38β MAPK | Enzymatic Assay | 90 nM | [1] |

| LPS-induced TNF-α production | Human Whole Blood | 300 nM | [1] |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Effects of this compound in Multiple Myeloma (MM) Cells

| Effect | Cell Lines | Concentration | Incubation Time | Result | Reference |

| Inhibition of p38 MAPK Phosphorylation | MM.1S, U266, RPMI8226, MM.1R, RPMI-Dox40 | 100-200 nM | 1 hour | Strong inhibition of phosphorylation | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Murine models of multiple myeloma (5T2MM and 5T33MM) | 10-90 mg/kg, p.o., twice daily for 14 days | Dose-dependent reduction in tumor growth and weight | [1] |

Key Downstream Signaling Pathways Modulated by this compound

This compound's inhibition of p38 MAPK leads to the modulation of several critical downstream signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

A primary and well-documented downstream effect of this compound is the suppression of pro-inflammatory cytokine production. By inhibiting p38 MAPK, this compound blocks the signaling cascade that leads to the transcriptional activation of genes encoding cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3][4] This is a key mechanism behind its anti-inflammatory properties.

Induction of Apoptosis in Cancer Cells

In the context of oncology, this compound has been shown to induce apoptosis in cancer cells, particularly in multiple myeloma.[3] The p38 MAPK pathway can have both pro- and anti-apoptotic roles depending on the cellular context. By modulating this pathway, this compound can shift the balance towards apoptosis, leading to the death of malignant cells.

Inhibition of Tumor Angiogenesis

This compound may also exert anti-cancer effects by inhibiting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] The p38 MAPK pathway is known to regulate the expression of pro-angiogenic factors. By inhibiting this pathway, this compound can potentially reduce the vascularization of tumors, thereby impeding their growth and metastasis.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the downstream signaling effects of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 100 nM, 200 nM) or vehicle control for a specified time (e.g., 1 hour).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

ELISA for TNF-α Production

This protocol outlines the quantification of TNF-α in cell culture supernatants or whole blood after treatment with this compound.

Materials:

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well microplate

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants or whole blood samples from cultures treated with different concentrations of this compound and a vehicle control. If using whole blood, stimulate with an agent like LPS to induce TNF-α production.

-

ELISA Procedure (follow kit manufacturer's instructions):

-

Coat a 96-well plate with TNF-α capture antibody.

-

Block the plate.

-

Add standards and samples to the wells and incubate.

-

Wash the wells.

-

Add the biotinylated TNF-α detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add TMB substrate and incubate in the dark.

-

Add stop solution to terminate the reaction.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of TNF-α in the samples.

Cell Viability/Apoptosis Assay

This protocol describes a method to assess the effect of this compound on cancer cell viability and apoptosis.

Materials:

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure for Viability Assay:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with a range of this compound concentrations.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's protocol.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Procedure for Apoptosis Assay:

-

Cell Treatment: Treat cells with this compound as described above.

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound's targeted inhibition of p38 MAPK results in a well-defined cascade of downstream signaling effects with significant therapeutic potential in inflammatory diseases and oncology. The modulation of pro-inflammatory cytokine production, induction of apoptosis, and potential inhibition of angiogenesis are key outcomes of its mechanism of action. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this compound and other p38 MAPK inhibitors. Further research focusing on quantitative proteomics and in-depth analysis of in vivo models will continue to refine our understanding of the intricate downstream signaling network modulated by this promising therapeutic agent.

References

Talmapimod's Modulation of Inflammatory Cytokines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod (formerly known as SCIO-469) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a particular affinity for the α-isoform. By targeting the p38 MAPK signaling pathway, this compound effectively downregulates the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on inflammatory cytokine regulation, and detailed experimental protocols for its evaluation.

Introduction

The p38 MAPK signaling cascade plays a pivotal role in the cellular response to inflammatory stimuli. Upon activation by stressors such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, the p38 MAPK pathway initiates a series of downstream phosphorylation events that culminate in the increased expression and secretion of pro-inflammatory cytokines. These cytokines, including TNF-α, IL-1β, and IL-6, are central mediators of the inflammatory response and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis.[1]

This compound emerges as a therapeutic candidate by directly intervening in this pathway. Its targeted inhibition of p38α MAPK disrupts the signaling cascade, leading to a reduction in the synthesis of these inflammatory mediators.[1] This guide will explore the specifics of this interaction, present the quantitative data on its efficacy, and provide the necessary methodologies to study these effects in a laboratory setting.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in the production of inflammatory cytokines. External inflammatory stimuli, such as LPS, activate upstream kinases which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates various downstream transcription factors and other proteins, leading to the transcription and translation of genes encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38α MAPK, thereby blocking this entire downstream signaling cascade.

Quantitative Data on Cytokine Regulation

This compound has demonstrated potent inhibition of p38α MAPK with a high degree of selectivity. This targeted action translates to a significant reduction in the production of key inflammatory cytokines.

| Parameter | Value | Assay Conditions | Reference |

| p38α MAPK IC50 | 9 nM | ATP-competitive enzymatic assay | [2] |

| p38β MAPK IC50 | 90 nM | ATP-competitive enzymatic assay | [2] |

While specific dose-response data for the inhibition of TNF-α, IL-1β, and IL-6 by this compound are not extensively published in a consolidated format, studies on analogues and other p38 MAPK inhibitors provide a strong rationale for its efficacy. For instance, a novel analogue of this compound, compound 6n, has been shown to be a potent inhibitor of p38α MAPK with an IC50 of 1.95 µM and effectively suppressed LPS-induced expression of iNOS and COX-2 in RAW246.7 cells.[1]

Experimental Protocols

In Vitro Inhibition of LPS-Induced Cytokine Production in Human Whole Blood

This protocol is designed to assess the dose-dependent effect of this compound on the production of inflammatory cytokines in a physiologically relevant ex vivo model.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI 1640 medium

-

96-well cell culture plates

-

ELISA kits for human TNF-α, IL-1β, and IL-6

-

CO2 incubator

Procedure:

-

Dilute fresh human whole blood 1:1 with RPMI 1640 medium.

-

Add 180 µL of the diluted blood to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare an LPS solution in RPMI 1640 medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL.

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the supernatant (plasma) and store at -80°C until analysis.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of p38 MAPK in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

This compound stock solution (in DMSO)

-

LPS from E. coli

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture THP-1 cells to the desired density.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

References

Talmapimod: A Technical Guide to its Role in Apoptosis and Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod (formerly known as SB-203580 and SCIO-469) is a potent, orally bioavailable small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to external stimuli, including stress and inflammatory cytokines, and plays a pivotal role in orchestrating cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of pathological conditions, including inflammatory diseases and cancer. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its roles in inducing apoptosis and inhibiting cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound is a selective, ATP-competitive inhibitor of the p38α MAPK isoform, exhibiting an IC50 of 9 nM.[3] It demonstrates approximately 10-fold selectivity over the p38β isoform and significantly higher selectivity against other kinases.[3] The p38 MAPK pathway is a tiered signaling cascade. It is typically initiated by environmental stresses and inflammatory cytokines, which activate upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. These kinases then dually phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.

Activated p38 MAPK subsequently phosphorylates a wide array of downstream substrates, including transcription factors (e.g., ATF-2, MEF2C) and other protein kinases (e.g., MAPKAPK-2), thereby regulating the expression of genes involved in the cell cycle and apoptosis. By binding to the ATP-binding pocket of p38α, this compound prevents the phosphorylation of these downstream targets, effectively blocking the signaling cascade.[2] This inhibition leads to a modulation of cellular processes, often resulting in an anti-proliferative and pro-apoptotic outcome in cancer cells.

Role in Cell Proliferation

The p38 MAPK pathway has a complex and often context-dependent role in cell proliferation. In many cancer types, however, its inhibition has been shown to suppress cell growth. This compound, by blocking p38 MAPK activity, can lead to cell cycle arrest, thereby inhibiting proliferation. This effect is often mediated by the regulation of cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data on Cell Proliferation Inhibition

The following table summarizes the available quantitative data on the inhibition of cell proliferation by this compound (SB203580).

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |

| MDA-MB-231 | Breast Cancer | MTT Assay | Cell Viability | IC50: 85.1 µM | [4] |

| MDA-MB-231 | Breast Cancer | iCELLigence | Cell Proliferation | Significant inhibition at 50 µM | [4][5] |

Experimental Protocol: MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need optimization depending on the cell type.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration to determine the IC50 value.

Role in Apoptosis

This compound's inhibition of the p38 MAPK pathway can shift the cellular balance towards apoptosis, or programmed cell death. The role of p38 MAPK in apoptosis is multifaceted and can be either pro- or anti-apoptotic depending on the cellular context and the nature of the stimulus. In many cancer models, however, sustained p38 MAPK activity contributes to cell survival, and its inhibition by this compound can sensitize cells to apoptotic stimuli or directly induce apoptosis. This can occur through the modulation of Bcl-2 family proteins and the activation of the caspase cascade.

Quantitative Data on Apoptosis Induction

The following table presents quantitative data on the induction of apoptosis by this compound (SB203580).

| Cell Type | Condition | Assay | Endpoint | Result | Reference |

| Human Eosinophils | Cytokine-deprived | Flow Cytometry, DNA Laddering | Apoptosis | EC50: ~2 µM | [6] |

| Multiple Myeloma Cells | In combination with Doxorubicin | Not Specified | Apoptosis | Synergistically enhanced apoptosis |

Experimental Protocol: Annexin V/PI Staining for Apoptosis

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

-

Cell Treatment: Culture cells in appropriate vessels and treat with this compound at various concentrations for the desired duration. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

PI Staining: Add 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.

-

Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Create a dot plot of PI versus Annexin V fluorescence to distinguish between the different cell populations.

Verification of Mechanism: Western Blotting for p38 MAPK Phosphorylation

To confirm that this compound's cellular effects are mediated through the inhibition of its target, Western blotting can be employed to assess the phosphorylation status of p38 MAPK.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane, where they are probed with antibodies specific to the protein of interest. In this case, an antibody that specifically recognizes the phosphorylated form of p38 MAPK (p-p38) is used to determine the extent of its activation. A separate blot is probed with an antibody for total p38 MAPK to ensure equal protein loading. A decrease in the p-p38/total p38 ratio upon this compound treatment indicates target engagement and inhibition.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-p38 MAPK.

References

- 1. bingcenterforwm.org [bingcenterforwm.org]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of in vitro effects of various targeted drugs on plasma cells and putative neoplastic stem cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination Treatment Targeting mTOR and MAPK Pathways Has Synergistic Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

Talmapimod's Effects on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Talmapimod is an orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and as such, has been a target for a variety of therapeutic areas, including inflammatory diseases and oncology. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for tumor growth and metastasis. The role of p38 MAPK in angiogenesis is multifaceted, with studies suggesting both pro- and anti-angiogenic functions depending on the specific cellular context and stimuli. This guide provides a comprehensive overview of the known and potential effects of this compound on angiogenesis, drawing from data on p38 MAPK inhibition.

The Dichotomous Role of p38 MAPK in Angiogenesis

The p38 MAPK pathway can exert opposing effects on angiogenesis. On one hand, p38 MAPK activation is implicated in pro-inflammatory angiogenesis and is essential for shear stress-induced angiogenesis. On the other hand, some studies indicate that inhibition of p38 MAPK can enhance Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis and endothelial cell survival. This suggests that targeting p38 MAPK could have context-dependent outcomes on neovascularization.

Quantitative Data on the Effects of p38 MAPK Inhibition on Angiogenesis

| Assay | p38 MAPK Inhibitor | Cell Type | Concentration | Effect | Quantitative Result | Reference |

| Endothelial Cell Proliferation | SB203580 | Endothelial Progenitor Cells (EPCs) | 1 µmol/L | Increased Proliferation | 136.7 ± 6.3% of control | |

| Sprouting Angiogenesis | SB203580 | Human Lung Microvascular Endothelial Cells (HLMEC) | 10 µM | Enhanced VEGF-induced Sprouting | ~1.5-fold increase in sprout length with VEGF + SB203580 vs. VEGF alone | |

| Sprouting Angiogenesis | SB202190 | Human Lung Microvascular Endothelial Cells (HLMEC) | 10 µM | Enhanced VEGF-induced Sprouting | ~1.6-fold increase in sprout length with VEGF + SB202190 vs. VEGF alone |

| Assay | p38 MAPK Inhibitor | Model | Treatment | Effect | Quantitative Result | Reference |

| Shear Stress-Induced Angiogenesis | SB203580 | Rat Extensor Digitorum Longus (EDL) Muscle | Mini-osmotic pump | Abolished increase in capillary to muscle fiber ratio | Prevented the ~20% increase in capillary to muscle fiber ratio induced by prazosin | |

| Endothelial Dysfunction | SB-239063AN | Spontaneously Hypertensive-Stroke Prone Rats on a salt/fat diet | ~100 mg/kg/day in diet | Restored endothelium-dependent relaxation | Significantly improved vascular relaxation compared to untreated controls |

Signaling Pathways

The following diagram illustrates the central role of p38 MAPK in the signaling cascade that influences angiogenesis.

Caption: p38 MAPK signaling in angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of angiogenesis.

Endothelial Cell Proliferation Assay (MTS Assay)

This assay determines the effect of a compound on the proliferation of endothelial cells.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 3,000 cells per well and cultured overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are incubated for 48 hours.

-

MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96 AQueous One Solution) is added to each well.

-

Incubation: The plate is incubated for 3 hours at 37°C in a humidified, 5% CO2 incubator.

-

Data Acquisition: The absorbance at 490 nm is measured using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1 x 10^4 cells per well in the presence of various concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.

-

Imaging: The formation of capillary-like networks is observed and photographed using an inverted microscope.

-

Quantification: The total tube length, number of junctions, and number of loops are quantified using angiogenesis analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the effect of a compound on angiogenesis in a living organism.

-

Matrigel Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or a vehicle control.

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of mice.

-

Incubation: The Matrigel plugs are allowed to solidify and become vascularized over a period of 7-14 days.

-

Plug Excision: The Matrigel plugs are excised and processed for histological analysis.

-

Analysis: The extent of vascularization is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers such as CD31 to determine microvessel density.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the anti-angiogenic potential of a compound like this compound.

Caption: Workflow for evaluating anti-angiogenic compounds.

Conclusion

This compound, as a p38 MAPK inhibitor, has the potential to modulate angiogenesis. The existing data on p38 MAPK inhibitors suggest a complex, context-dependent role in regulating endothelial cell function and neovascularization. While some evidence points towards an anti-angiogenic effect by inhibiting endothelial cell migration and proliferation under certain conditions, other studies suggest that p38 MAPK inhibition might enhance VEGF-driven angiogenesis. Further direct investigation of this compound in various in vitro and in vivo models of angiogenesis is necessary to fully elucidate its therapeutic potential as an anti-angiogenic agent. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

Talmapimod: A Technical Guide for Immunology and Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talmapimod (formerly SCIO-469) is an orally bioavailable, potent, and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with a particular affinity for the α-isoform.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in the pathogenesis of immune-mediated inflammatory diseases and cancer.[3][4] this compound's mechanism of action centers on the inhibition of p38 MAPK phosphorylation, thereby modulating downstream inflammatory and oncogenic signaling cascades.[1][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways. While showing initial promise, the clinical development of this compound was ultimately discontinued for indications such as rheumatoid arthritis due to a lack of sustained efficacy.[6][7]

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38α MAPK.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of p38 MAPK at the Thr180 and Tyr182 residues, a critical step for its activation.[3][8] Inhibition of p38 MAPK activity by this compound leads to a cascade of downstream effects:

-

In Immunology: this compound suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][9][10] It also inhibits the activity of cyclooxygenase-2 (COX-2), another important mediator of inflammation.[9] This broad anti-inflammatory profile made it a candidate for treating autoimmune diseases like rheumatoid arthritis.

-

In Cancer Research: The p38 MAPK pathway is implicated in tumor cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound has been shown in preclinical models to induce apoptosis, inhibit tumor cell growth, and reduce angiogenesis.[5][11] It has also been investigated for its potential to enhance the cytotoxic effects of other anticancer agents, such as proteasome inhibitors.[5]

Signaling Pathways

The primary signaling pathway affected by this compound is the p38 MAPK cascade. A simplified representation of this pathway is provided below, illustrating the points of intervention and downstream consequences.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data

Preclinical Data

| Parameter | Value | Species/System | Reference |

| p38α MAPK IC50 | 9 nM | Enzyme Assay | [2] |

| Selectivity | ~10-fold over p38β | Enzyme Assay | [2] |

| >2000-fold over 20 other kinases | Enzyme Assay | [2] | |

| Inhibition of p-p38 MAPK | 100-200 nM | Multiple Myeloma (MM) cells | [2] |

| Tumor Growth Inhibition (RPMI-8226 xenograft) | Dose-dependent reduction | Mouse | [11] |

| Tumor Growth Inhibition (H-929 xenograft with dexamethasone) | Enhanced anti-tumor effect | Mouse | [11] |

Clinical Data: Rheumatoid Arthritis

A 24-week, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with active rheumatoid arthritis.

| Treatment Group | ACR20 Response at Week 12 | Serious Adverse Events (SAE) | Key Findings | Reference |

| Placebo | - | 4% | No significant difference in efficacy endpoints compared to placebo. | [6][7] |

| This compound 30 mg IR TID | No significant difference from placebo | 7% | Transient reduction in C-reactive protein and erythrocyte sedimentation rate that was not sustained. | [6][7] |

| This compound 60 mg IR TID | No significant difference from placebo | 7% | Dose-limiting toxicity observed (elevated alanine aminotransferase). | [6][7] |

| This compound 100 mg ER QD | No significant difference from placebo | 0% | Development for rheumatoid arthritis was discontinued due to lack of efficacy. | [6][7] |

ACR20: American College of Rheumatology 20% improvement criteria; IR: Immediate Release; ER: Extended Release; TID: Three times a day; QD: Once a day.

Experimental Protocols

In Vitro p38 MAPK Kinase Assay

This protocol is adapted from commercially available kinase assay kits and published methodologies.[2][13]

Objective: To determine the in vitro inhibitory activity of this compound on p38α MAPK.

Materials:

-

Recombinant active p38α MAPK enzyme

-

ATF2 (1-109) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the ATF2 substrate.

-

Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporation of ³²P into the ATF2 substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Western Blot for Phospho-p38 MAPK

This protocol is based on standard western blotting procedures and information from antibody datasheets.[3][14][15]

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in whole cells.

Materials:

-

Cell line of interest (e.g., multiple myeloma cell line RPMI-8226)

-

Cell culture medium and supplements

-

Stimulant (e.g., anisomycin, UV radiation, or relevant cytokine)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution)

-

Mouse anti-total p38 MAPK (e.g., 1:1000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere or grow to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., anisomycin) to induce p38 MAPK phosphorylation. Include an unstimulated control.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody for total p38 MAPK to confirm equal loading.

LPS-Induced TNF-α Release in Human Whole Blood

This protocol is adapted from established methods for assessing cytokine inhibition in a physiologically relevant ex vivo system.[16][17][18]

Objective: To measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in human whole blood.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

RPMI 1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Within 2 hours of collection, dilute the whole blood with RPMI 1640 medium (e.g., 1:1 or 1:4 dilution).

-

Add the diluted blood to the wells of a 96-well plate.

-

Add various concentrations of this compound or DMSO to the wells and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

Stimulate the blood with LPS (e.g., 1-10 ng/mL final concentration). Include a non-stimulated control.

-

Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each this compound concentration.

Conclusion

This compound is a well-characterized inhibitor of p38 MAPK that has been instrumental in elucidating the role of this signaling pathway in inflammation and cancer. Preclinical studies demonstrated its potent anti-inflammatory and anti-tumor activities. However, clinical trials in rheumatoid arthritis did not show a significant therapeutic benefit, leading to the discontinuation of its development for this and other indications. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the p38 MAPK pathway and the development of kinase inhibitors for immunological and oncological applications. The story of this compound underscores the challenges of translating potent in vitro and preclinical in vivo activity into clinical efficacy.

References

- 1. assaygenie.com [assaygenie.com]

- 2. promega.com [promega.com]

- 3. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Regulatory role of the p38 MAPK/ATF2 signaling pathway in visual function and visual cortical plasticity in mice with monocular deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 9. New Analyses Demonstrate Versatility and Continued Efficacy of TALVEY™ in the Treatment of Patients with Relapsed or Refractory Multiple Myeloma [jnj.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biocompare.com [biocompare.com]

- 15. researchgate.net [researchgate.net]

- 16. med.virginia.edu [med.virginia.edu]

- 17. rivm.nl [rivm.nl]

- 18. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

Talmapimod (SCIO-469): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod (SCIO-469) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress.[1][2] By targeting the p38 MAPK pathway, this compound modulates the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and has demonstrated potential therapeutic applications in inflammatory diseases and oncology.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is an indolecarboxamide derivative with the systematic IUPAC name 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide.[1]

Table 1: Chemical and Physical Properties of this compound (SCIO-469)

| Property | Value | Reference |

| IUPAC Name | 2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | [1] |

| Synonyms | SCIO-469, this compound | [1] |

| Molecular Formula | C27H30ClFN4O3 | [1] |

| Molecular Weight | 513.0 g/mol | [1] |

| SMILES | C[C@@H]1CN(--INVALID-LINK--C)CC4=CC=C(C=C4)F | |

| CAS Number | 309913-83-5 | |

| Appearance | Solid | |

| Purity | >98.00% | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a selective, ATP-competitive inhibitor of p38α MAPK.[3] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses.[1][2] Activation of p38 MAPK leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory mediators.[2] By inhibiting p38α MAPK, this compound effectively blocks this signaling cascade, leading to a reduction in the synthesis of these inflammatory molecules.[1][2]

References

Talmapimod's Selectivity Profile: A Technical Examination of p38 Alpha vs. Beta Isoform Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Talmapimod's selectivity for the alpha and beta isoforms of the p38 mitogen-activated protein kinase (MAPK). This compound (formerly SCIO-469) is a potent, orally active, and ATP-competitive inhibitor of p38 MAPK, a key regulator in inflammatory and oncologic signaling pathways. Understanding its isoform-specific inhibitory activity is critical for elucidating its mechanism of action and predicting its therapeutic and off-target effects.

Quantitative Analysis of Isoform Selectivity

This compound exhibits a clear preferential inhibition of the p38 alpha (p38α) isoform over the p38 beta (p38β) isoform. This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each isoform.

| Compound | Target Isoform | IC50 (nM) | Selectivity (Fold) |

| This compound | p38α (MAPK14) | 9 | ~10-fold vs. p38β |

| p38β (MAPK11) | 90 |

Data compiled from multiple sources.[1][2]

This approximately 10-fold greater potency for p38α is a key characteristic of this compound's pharmacological profile.[1][2][3] Furthermore, this compound has demonstrated at least a 2000-fold selectivity against a panel of 20 other kinases, underscoring its specificity for the p38 MAPK family.[1][3]

Experimental Protocols for Determining Selectivity

The determination of this compound's IC50 values and its selectivity profile relies on established in vitro kinase inhibition assays. The following outlines a typical methodology.

In Vitro Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)